2,4,7-Tricloroquinazolina

Descripción general

Descripción

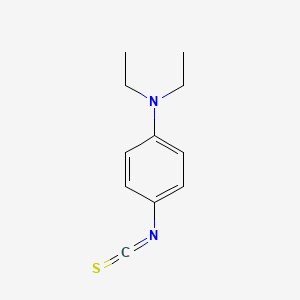

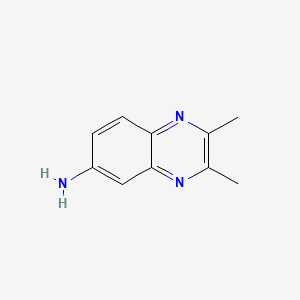

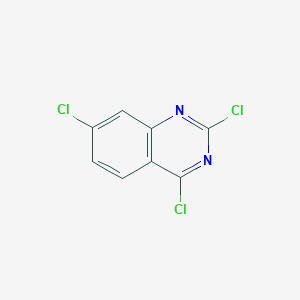

2,4,7-Trichloroquinazoline is a synthetic compound that belongs to the quinazoline class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse pharmacological activities, and the trichloroquinazoline derivatives, in particular, have been studied for their potential antiplasmodial properties against Plasmodium falciparum strains, which are responsible for malaria . These compounds have also been investigated for their potential use in anticancer drug development .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors. For instance, 2-trichloromethylquinazoline derivatives have been synthesized using a microwave-assisted Suzuki-Miyaura cross-coupling approach, which is a notable method due to its efficiency and the use of microwave irradiation to expedite the reaction . Another method for synthesizing quinazoline derivatives involves the condensation of 2-amino-4-fluoro benzoic acid with urea, followed by cyclization, chlorination, and nucleophilic substitution to yield compounds like 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine . These methods highlight the versatility and adaptability of synthetic strategies for quinazoline derivatives.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a bicyclic system consisting of two nitrogen atoms at the 1 and 3 positions of the quinazoline ring. The presence of substituents such as chloro groups can significantly influence the electronic properties and reactivity of the molecule. For example, the introduction of a trichloromethyl group at the 2-position of the quinazoline ring has been shown to confer antiplasmodial activity .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common reaction for chloroquinoline compounds. The reactivity in such reactions can be influenced by the presence of electron-withdrawing or electron-donating substituents on the quinoline ring . Additionally, the 1,2,3-triazole ring system, which exhibits a range of biological activities, can be synthesized through a copper-catalyzed click reaction, demonstrating the chemical versatility of quinazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. For instance, the introduction of electron-withdrawing groups like trichloromethyl can enhance the compound's lipophilicity, which may affect its pharmacokinetic properties and biological activity . The solubility, melting point, and stability of these compounds can vary widely and are crucial for their potential therapeutic applications.

Aplicaciones Científicas De Investigación

Inhibidores de la Quinasa de Proteínas

La 2,4,7-Tricloroquinazolina se ha utilizado en el desarrollo de inhibidores de molécula pequeña para la Quinasa de Proteínas D . Estos inhibidores juegan un papel crucial en la regulación de las funciones celulares, lo que los hace importantes en el estudio de enfermedades como el cáncer .

Inhibidores de la Quinasa de Tirosina

El esqueleto de quinazolina, que está presente en la this compound, se encuentra entre los inhibidores de la quinasa de tirosina más potentes . Las quinasas de tirosina son enzimas responsables de la activación de muchas proteínas mediante cascadas de transducción de señales, y son objetivos clave para los fármacos anticancerígenos .

Agentes Antituberculosos

Los compuestos con un esqueleto de quinazolina han mostrado una actividad notable como agentes antituberculosos . La tuberculosis es un importante problema de salud global, y el desarrollo de nuevos agentes antituberculosos es de gran importancia .

Agentes Antivirales

Se ha encontrado que los compuestos basados en quinazolina, incluida la this compound, exhiben actividades antivirales . Esto los hace valiosos en la investigación y el desarrollo de nuevos fármacos antivirales .

Agentes Antibacterianos

La this compound se ha utilizado en la síntesis de compuestos con propiedades antibacterianas . El aumento de las bacterias resistentes a los antibióticos ha aumentado la necesidad de desarrollar nuevos agentes antibacterianos .

Agentes Anticancerígenos

El esqueleto de quinazolina está presente en una variedad de compuestos biológicamente activos que exhiben una actividad notable como agentes anticancerígenos . Por ejemplo, erlotinib y gefitinib, ambos utilizados para el tratamiento de cánceres de pulmón y páncreas, son compuestos derivados de quinazolina .

Safety and Hazards

When handling 2,4,7-Trichloroquinazoline, it is advised to avoid breathing its dust, fume, gas, mist, or vapors . It should be used only outdoors or in a well-ventilated area, and protective clothing, gloves, and eye/face protection should be worn . It is harmful if swallowed and can cause skin and eye irritation .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Quinazoline derivatives, to which 2,4,7-trichloroquinazoline belongs, are known to exhibit remarkable activity as antitubercular, antiviral, antibacterial, and anticancer agents . They are among the most potent inhibitors of tyrosine kinase and cellular phosphorylation .

Mode of Action

Quinazoline derivatives are known to interact with their targets, leading to inhibition of key enzymes such as tyrosine kinase, which plays a crucial role in signal transduction pathways . This interaction results in changes in cellular processes, potentially leading to the death of pathogenic cells or viruses .

Biochemical Pathways

Given its potential role as a tyrosine kinase inhibitor, it can be inferred that it may affect signal transduction pathways in cells . These pathways are critical for various cellular functions, including cell growth and division .

Result of Action

As a potential inhibitor of tyrosine kinase, it may interfere with signal transduction pathways, leading to the inhibition of cell growth and division . This could result in the death of pathogenic cells or viruses .

Propiedades

IUPAC Name |

2,4,7-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVNIGBXSLGABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289028 | |

| Record name | 2,4,7-trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6625-94-1 | |

| Record name | 6625-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,7-trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is 2,4,7-trichloroquinazoline a useful starting material for organic synthesis?

A1: 2,4,7-Trichloroquinazoline possesses three chlorine atoms that can be selectively replaced with various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions [, ]. This regioselective functionalization allows chemists to efficiently synthesize a wide range of quinazoline derivatives with diverse functionalities at specific positions on the heterocycle. This is particularly useful for exploring structure-activity relationships in medicinal chemistry, where subtle changes in a molecule's structure can significantly impact its biological activity.

Q2: Can you explain the regioselective cross-coupling strategy used with 2,4,7-trichloroquinazoline?

A2: The research highlights the development of a sequential palladium-catalyzed cross-coupling strategy [, ]. This strategy exploits the differing reactivities of the chlorine atoms in 2,4,7-trichloroquinazoline. Under specific reaction conditions, one chlorine atom can be selectively substituted by an aryl- or heteroarylboronic acid. By tuning the reaction parameters, researchers can then target the remaining chlorine atoms sequentially, ultimately enabling the controlled synthesis of highly functionalized quinazoline derivatives. This method offers a powerful tool for medicinal chemists to fine-tune the structure of potential drug candidates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.